4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Description
“4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It is a derivative of thieno[2,3-b]pyrroles, which are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate–dimethylformamide system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with lithium hydroxide provided thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .Future Directions
The future directions for research on “4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” could involve further exploration of its biological activity and potential applications in medicinal chemistry . This could include the development of new synthetic methods, the design of new derivatives with improved properties, and detailed studies of its mechanism of action .
Mechanism of Action
Target of Action
These include glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and receptors such as the histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as glycogen phosphorylase and d-amino acid oxidase, suggesting that this compound may also interfere with carbohydrate metabolism and amino acid degradation .
Result of Action
Based on the known activities of related compounds, it may inhibit key enzymes, alter cellular metabolism, and potentially exert therapeutic effects .
Properties
IUPAC Name |
4-(2-phenylethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGIWFRAURWRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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